molecular formula C16H18O4 B150167 Gigantol CAS No. 67884-30-4

Gigantol

Cat. No.: B150167
CAS No.: 67884-30-4
M. Wt: 274.31 g/mol
InChI Key: SDXKZPQOVUDXIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gigantol can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from Dendrobium officinale using ultrasonic-assisted extraction with methanol as the solvent . The optimal conditions for extraction include a methanol concentration of 92.98%, an extraction temperature of 41.41°C, and a solid-liquid ratio of 27.2 mL/g .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Dendrobium species. The process includes drying and grinding the plant material, followed by ultrasonic-assisted extraction. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Gigantol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anti-Inflammatory Properties

Gigantol has demonstrated promising anti-inflammatory effects in pre-clinical studies. Research indicates that it effectively reduces levels of pro-inflammatory markers and arachidonic acid metabolites through various pathways, including NF-κB, AKT, PI3K, and JNK/cPLA2/12-LOX. A systematic review highlighted its potential as a therapeutic agent for inflammation treatment, with a favorable ADMET profile supporting its development as a drug candidate .

Key Findings:

  • Inhibits pro-inflammatory pathways.
  • Reduces inflammatory markers.
  • Shows compatibility with pharmacokinetic and toxicity profiles.

Anticancer Activity

This compound has been identified as a novel inhibitor of the Wnt/β-catenin signaling pathway, which is crucial in cancer cell proliferation and migration. Studies have shown that this compound reduces the viability of various cancer cell lines, including breast cancer (MDA-MB-231 and MDA-MB-468) and liver cancer (HepG2), by inhibiting key signaling proteins involved in tumor growth .

Mechanism of Action:

  • Decreases phosphorylated LRP6 and cytosolic β-catenin levels.
  • Suppresses expression of Wnt target genes such as Axin2 and Survivin.
  • Induces apoptosis in cancer cells.

Cholesterol Metabolism Improvement

Recent findings suggest that this compound enhances cholesterol and steroid biosynthesis within testicular Leydig cells. This effect is attributed to increased expression of genes involved in cholesterol metabolism, indicating its potential role in addressing metabolic disorders .

Study Insights:

  • Increases STAR mRNA expression and protein levels.
  • Modulates cholesterol synthesis pathways.

Antioxidative Effects

This compound exhibits significant antioxidative properties, which are essential for combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further exploration in antioxidant therapies .

Pharmacological Potential in Various Fields

This compound's broad pharmacological actions extend beyond anti-inflammatory and anticancer properties. It has been studied for its analgesic, antispasmodic, anti-platelet aggregative activities, and potential applications in treating diabetic complications such as cataracts .

Data Summary Table

Application AreaKey FindingsReferences
Anti-InflammatoryReduces pro-inflammatory markers through multiple pathways
AnticancerInhibits Wnt/β-catenin signaling; induces apoptosis
Cholesterol MetabolismEnhances steroid biosynthesis; increases STAR expression
AntioxidativeSignificant free radical scavenging ability
Other Pharmacological UsesAnalgesic, antispasmodic effects; potential for diabetes

Case Studies

  • Case Study on Anti-Cancer Efficacy :
    A study investigating the effects of this compound on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability and migratory capacity. The findings suggest that targeting the Wnt/β-catenin pathway may be a viable strategy for breast cancer therapy .
  • Case Study on Cholesterol Regulation :
    Research involving testicular Leydig cells showed that this compound treatment led to significant changes in gene expression related to cholesterol metabolism, indicating its potential use in managing metabolic disorders .

Comparison with Similar Compounds

Gigantol is unique among bibenzyl compounds due to its diverse biological activities and specific molecular targets. Similar compounds include:

This compound stands out due to its ability to target multiple pathways and its potential therapeutic applications in various diseases.

Biological Activity

Gigantol, a bibenzyl compound predominantly isolated from the orchid species Dendrobium draconis, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is classified as a bibenzyl compound, characterized by its unique chemical structure that contributes to its biological properties.
  • Source : It is primarily derived from the Dendrobium genus, which is known for its medicinal properties in traditional medicine.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : this compound has been shown to inhibit reactive oxygen species (ROS) production and lipid peroxidation, thus protecting cells from oxidative stress. Studies indicate that it regulates the oxidized/reduced glutathione ratio in cells exposed to high glucose conditions .
  • Anticancer Properties : Research demonstrates that this compound effectively suppresses cancer stem cell-like phenotypes in lung cancer cells. It reduces anchorage-independent growth and tumor spheroid formation while downregulating markers associated with cancer stem cells, such as CD133 and ALDH1A1 .
  • Induction of Apoptosis : In non-small cell lung cancer (NSCLC) models, this compound has been shown to induce apoptosis by modulating key signaling pathways. It decreases the expression of Ki-67 and Bcl-2 while increasing Bax expression, leading to enhanced apoptotic activity .
  • Cholesterol Metabolism : Recent studies suggest that this compound enhances cholesterol metabolism by increasing the expression of genes involved in steroid metabolic processes .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Oxidative Stress Modulation : this compound mitigates oxidative stress by enhancing antioxidant defenses within cells, thereby reducing cellular damage induced by high glucose levels .
  • Wnt/β-Catenin Signaling Pathway : In various cancer models, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in cancer cells. This modulation leads to reduced cell viability and increased apoptosis .
  • Regulation of DEK Oncogene : this compound influences the expression of the DEK oncogene in NSCLC cells, where its downregulation enhances the anticancer effects of this compound by promoting apoptosis and inhibiting cell proliferation .

Case Study 1: Anticancer Efficacy in Lung Cancer

A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with 50 µM and 100 µM concentrations significantly inhibited cell proliferation and induced apoptosis compared to control groups. The study highlighted that DEK knockdown further enhanced these effects, suggesting a potential therapeutic role for this compound in lung cancer treatment .

Case Study 2: Neuroprotective Effects

This compound's neuroprotective properties were assessed in models simulating oxidative stress conditions similar to those found in neurodegenerative diseases. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress, indicating its potential application in treating conditions like Alzheimer's disease .

Data Summary

Biological ActivityMechanism/EffectReference
AntioxidantInhibits ROS production; protects against lipid peroxidation
AnticancerSuppresses CSC-like phenotypes; reduces tumor spheroids
Induces ApoptosisModulates Ki-67, Bcl-2, Bax; activates apoptotic pathways
Enhances Cholesterol MetabolismIncreases gene expression related to steroid metabolism

Q & A

Basic Research Questions

Q. What are the standard experimental models and concentrations used to study Gigantol’s anticancer effects in vitro?

  • Methodology :

  • Cell lines: Lung cancer (A549, H460), liver cancer (HepG2), and Leydig cells (MA-10) are commonly used .
  • Concentration ranges: 5–20 µM for viability assays, with IC50 values typically between 10–15 µM after 24–48 h treatment .
  • Controls: Vehicle-treated (e.g., DMSO) and positive controls (e.g., cisplatin) are essential for validating dose-dependent responses .

Q. How is this compound’s mechanism of action typically validated in cancer studies?

  • Approaches :

  • Proteomics and bioinformatics : MaxQuant/Andromeda for protein quantification, STRING for protein interaction networks, and Enrichr for pathway analysis .
  • Western blot : Key for confirming protein expression changes (e.g., MYC degradation, PARP upregulation) .
  • Functional assays : Anchorage-independent growth suppression, tumor spheroid formation inhibition, and apoptosis assays (Annexin V/PI staining) .

Q. What are the critical parameters for ensuring reproducibility in this compound experiments?

  • Key factors :

  • Cell line authentication (STR profiling) and mycoplasma testing.
  • Standardized this compound preparation (purity >95%, dissolved in DMSO or ethanol) .
  • Consistent treatment durations (e.g., 24 h for proteomics, 48 h for viability assays) .

Advanced Research Questions

Q. How do conflicting results on this compound’s effects across cancer types (e.g., lung vs. liver) inform pathway prioritization?

  • Analysis framework :

  • Compare transcriptomic (RNA-Seq) and proteomic datasets to identify tissue-specific targets (e.g., MYC in lung cancer vs. PI3K/Akt in liver cancer) .
  • Use pathway enrichment tools (Panther, DAVID) to highlight conserved vs. divergent mechanisms .
  • Validate findings with siRNA knockdown (e.g., DEK in NSCLC) to confirm pathway relevance .

Q. What experimental designs address this compound’s dual role in apoptosis and cholesterol metabolism?

  • Integrated approaches :

  • Multi-omics : Pair RNA-Seq (e.g., MA-10 Leydig cell cholesterol pathways) with metabolomics (LC-MS) to map metabolic shifts .
  • Time-course experiments : Assess temporal changes (e.g., early MYC degradation vs. late PARP activation) .
  • Co-treatment studies : Combine this compound with pathway inhibitors (e.g., LY294002 for PI3K) to dissect signaling crosstalk .

Q. How can researchers resolve contradictions in this compound’s reported IC50 values across studies?

  • Troubleshooting strategies :

  • Standardize assay conditions (e.g., CellTiter-Glo vs. MTT for viability) .
  • Account for cell line heterogeneity (e.g., A549 vs. H460 NSCLC subtypes) .
  • Validate with orthogonal methods (e.g., clonogenic assays alongside ATP-based viability tests) .

Q. What are the best practices for translating this compound’s in vitro findings to in vivo models?

  • Preclinical considerations :

  • Pharmacokinetics: Assess bioavailability using LC-MS/MS to measure plasma/tissue concentrations.
  • Xenograft models: Use immunodeficient mice implanted with this compound-sensitive cell lines (e.g., H460) and monitor tumor volume/weight .
  • Toxicity profiling: Evaluate liver/kidney function markers (ALT, creatinine) in treated animals .

Q. Methodological Resources

  • Proteomics : MaxQuant/Andromeda workflows for this compound-treated samples .
  • Pathway analysis : Enrichr and Cytoscape for network visualization .
  • Data validation : siRNA knockdown and pharmacological inhibitors (e.g., MG132 for proteasomal degradation assays) .

Properties

IUPAC Name

5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-16(20-2)15(18)9-11/h5-10,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXKZPQOVUDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218112
Record name Gigantol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67884-30-4
Record name 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67884-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gigantol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gigantol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 78438067
Gigantol
CID 78438067
Gigantol
CID 78438067
Gigantol
CID 78438067
Gigantol
CID 78438067
Gigantol
CID 78438067
Gigantol

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